Structural and Synthetic Profiling of cis-3-Methyl-4-hydroxypiperidine Hydrochloride: A Privileged Scaffold in Drug Discovery
Structural and Synthetic Profiling of cis-3-Methyl-4-hydroxypiperidine Hydrochloride: A Privileged Scaffold in Drug Discovery
An in-depth technical whitepaper on the structural dynamics, stereoselective synthesis, and analytical validation of cis-3-methyl-4-hydroxypiperidine hydrochloride.
Executive Summary
In contemporary medicinal chemistry, saturated nitrogen heterocycles are fundamental to the development of highly specific pharmacophores. Among these, cis-3-methyl-4-hydroxypiperidine hydrochloride (also known as cis-3-methylpiperidin-4-ol HCl) has emerged as a critical building block [1]. By incorporating both a basic amine and a stereodefined carbinol center, this scaffold provides unique vectors for hydrogen bonding and steric direction. It is heavily utilized in the synthesis of M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs)[2], LATS1/2 kinase inhibitors for regenerative medicine[3], and microbial efflux pump inhibitors[4].
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will dissect the thermodynamic causality governing its conformation, detail a self-validating stereoselective synthetic protocol, and provide the analytical framework required to guarantee diastereomeric purity.
Conformational Analysis & Thermodynamic Causality
The biological utility of cis-3-methyl-4-hydroxypiperidine is intrinsically linked to its 3D conformation. The piperidine ring adopts a chair conformation to minimize torsional strain. The relative 3,4-cis stereochemistry dictates that the methyl and hydroxyl groups must occupy opposite topological faces (one axial, one equatorial).
The Causality of the Global Minimum:
The conformational equilibrium is governed by the differential A-values (steric strain energies) of the substituents. The methyl group has a significantly higher A-value (
Caption: Conformational equilibrium favoring the equatorial methyl and axial hydroxyl state.
Physicochemical Profile
The hydrochloride salt form is deliberately chosen for this building block. Protonation of the piperidine nitrogen to form the piperidinium ion drastically improves aqueous solubility, prevents oxidative degradation of the secondary amine, and yields a highly crystalline solid ideal for long-term storage and precise stoichiometric weighing.
| Property | Value |
| Chemical Name | cis-3-Methylpiperidin-4-ol hydrochloride |
| CAS Registry Number | 36173-52-1 (Free base) |
| Molecular Formula | C6H14ClNO (Salt) |
| Molecular Weight | 151.63 g/mol (Salt) |
| Stereochemistry | 3,4-cis (Relative: Equatorial CH3, Axial OH) |
| Physical State | White to off-white crystalline powder |
| Solubility Profile | High in H2O (>50 mg/mL), Methanol, and DMSO |
Stereoselective Synthetic Methodology
To synthesize the cis-isomer with
Step-by-Step Protocol
Step 1: Stereoselective Reduction
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Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1-Boc-3-methyl-4-piperidone (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.
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Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath. Strict temperature control is required to maximize facial selectivity.
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Hydride Addition: Dropwise add L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 1.2 eq) over 30 minutes.
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Causality: The bulky tri-sec-butylborohydride reagent cannot easily attack the carbonyl from the sterically hindered axial face (which is blocked by 1,3-diaxial interactions). It is forced to attack from the less hindered equatorial trajectory . This equatorial hydride attack pushes the resulting alkoxide oxygen into the axial position , perfectly establishing the desired cis geometry[6].
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Quench & Workup: Quench the reaction at -78 °C with 10% aqueous H2O2 and 3N NaOH to safely oxidize the borane byproducts. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.
Step 2: Deprotection and Salt Formation
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Solvation: Dissolve the crude N-Boc-cis-3-methylpiperidin-4-ol in a minimal volume of anhydrous dichloromethane (DCM).
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Cleavage: Add 4M HCl in dioxane (5.0 eq) at 0 °C, then allow the mixture to warm to room temperature.
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Causality: The strongly acidic environment protonates the Boc carbamate, triggering the expulsion of isobutylene gas and CO2. The secondary amine is simultaneously protonated, forming the hydrochloride salt.
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Isolation: Stir for 2 hours until precipitation is complete. Filter the white crystalline solid, wash with cold diethyl ether to strip away non-polar organic impurities, and dry under high vacuum.
Caption: Workflow for the stereoselective synthesis of cis-3-methyl-4-hydroxypiperidine HCl.
Analytical Validation: A Self-Validating System
A robust synthetic protocol must be self-validating. To guarantee that the L-Selectride reduction successfully yielded the cis-isomer rather than the trans-isomer, we rely on 1H NMR
The Mechanistic Proof:
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In the cis-isomer (equatorial methyl, axial hydroxyl), the C4 proton is forced into the equatorial position. Because it is equatorial, it lacks large trans-diaxial geometric alignment with the adjacent C3 and C5 protons. Consequently, the C4 proton signal will appear as a narrow multiplet (typically
Hz) with small coupling constants ( and Hz). -
If the reaction had failed and yielded the trans-isomer (equatorial methyl, equatorial hydroxyl), the C4 proton would be axial . This would result in a wide multiplet featuring at least one large trans-diaxial coupling (
Hz) with the axial proton at C5 [7].
By simply observing the peak width and coupling constants of the C4 proton in the crude NMR, the chemist obtains an absolute, internal validation of the stereochemical workflow without requiring chiral chromatography.
Applications in Medicinal Chemistry
The structural rigidity and specific vector topology of the cis-3-methyl-4-hydroxypiperidine motif have made it indispensable in recent drug discovery campaigns:
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M4 Muscarinic Acetylcholine Receptor Modulators: Used in the development of positive allosteric modulators (PAMs) for the treatment of Alzheimer's disease and schizophrenia. The cis-geometry precisely aligns the pharmacophore within the allosteric binding pocket, augmenting the endogenous acetylcholine response [2].
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LATS1/2 Kinase Inhibitors: In regenerative medicine, inhibiting LATS1/2 inactivates the Hippo pathway, promoting cell growth for wound healing. The cis-methyl group restricts the piperidine ring, significantly improving the cellular NanoBRET activity and qPCR fold-change induction compared to unmethylated analogs [5].
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Microbial Efflux Pump Inhibitors: The scaffold is utilized to design molecules that block the transmembrane-protein-catalyzed extrusion of antibiotics in resistant bacteria (e.g., E. coli and S. aureus), rescuing the efficacy of legacy antimicrobial agents [4].
References
- Christopoulos, A., et al. "6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor". WIPO (PCT) Patent WO2017107087A1.
- Poole, K., et al. "Inhibitors of cellular efflux pumps of microbes". WIPO (PCT) Patent WO2002009758A2.
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Morris, P.J., et al. "Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine". Journal of Medicinal Chemistry, 2025. DOI: 10.1021/acs.jmedchem.5c01027. URL:[Link]
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Ovid / Journal of Analytical Toxicology. "Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs". Journal of Analytical Toxicology, Vol. 41, Issue 8. URL:[Link]
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- 4. WO2002009758A2 - Inhibitors of cellular efflux pumps of microbes - Google Patents [patents.google.com]
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